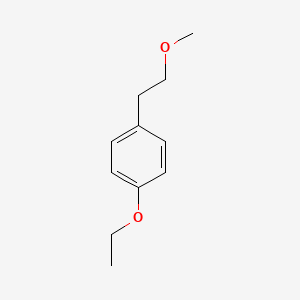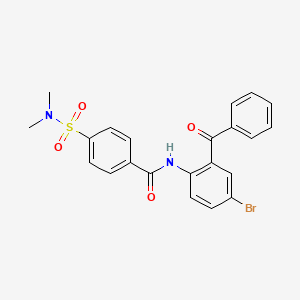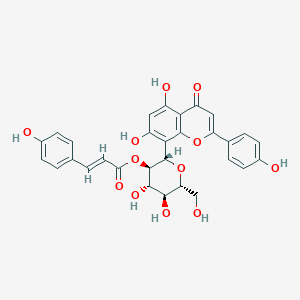![molecular formula C19H22N2O3S B2396558 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide CAS No. 2380068-47-1](/img/structure/B2396558.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is a complex organic compound that features a unique combination of cyclohexene, furan, and thiophene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide typically involves multiple steps:
Formation of the Cyclohexenyl Ethylamine: This can be achieved through the hydrogenation of cyclohexenone followed by reductive amination with ethylamine.
Synthesis of the Furan-Thiophene Intermediate: The furan and thiophene rings can be synthesized through well-known methods such as the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reaction: The final step involves coupling the cyclohexenyl ethylamine with the furan-thiophene intermediate using oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide can undergo various chemical reactions:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.
Reduction: The cyclohexene ring can be reduced to cyclohexane under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted thiophenes and furans.
科学研究应用
Medicinal Chemistry: It can be explored as a scaffold for drug development due to its unique structure.
Materials Science: The compound’s conjugated system makes it a candidate for organic electronic materials.
Biological Studies: It can be used as a probe to study the interactions of furan and thiophene derivatives with biological systems.
作用机制
The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that recognize the furan or thiophene moieties.
Pathways Involved: It could modulate signaling pathways involving oxidative stress or inflammation due to its potential redox activity.
相似化合物的比较
Similar Compounds
- **N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]carbamate
- **N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Uniqueness
N-[2-(Cyclohexen-1-yl)ethyl]-N’-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is unique due to its oxamide linkage, which imparts distinct chemical and biological properties compared to carbamates and ureas.
属性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-18(20-8-6-14-4-2-1-3-5-14)19(23)21-11-17-10-16(13-25-17)15-7-9-24-12-15/h4,7,9-10,12-13H,1-3,5-6,8,11H2,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQETZIFSQKVTRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2396478.png)
![N-(benzo[d]thiazol-2-yl)-2,6-difluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2396479.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)
![1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2396484.png)
![9-Benzyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate](/img/structure/B2396491.png)
![benzyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2396493.png)


![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)
